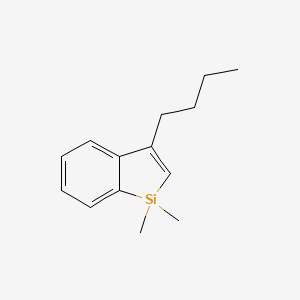
C12H19IN4O2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C12H19IN4O2 is a chemical of interest in various scientific fields. This compound is characterized by its unique structure, which includes iodine, nitrogen, and oxygen atoms. It is used in a variety of applications, ranging from chemical research to potential medical uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C12H19IN4O2 typically involves multiple steps, including the introduction of iodine into the molecular structure. Common synthetic routes may involve the use of halogenation reactions, where iodine is introduced to a precursor molecule under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as silver nitrate to facilitate the halogenation process.
Industrial Production Methods
Industrial production of This compound may involve large-scale halogenation processes, where the precursor molecules are treated with iodine in the presence of catalysts. The reaction is carried out in industrial reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
C12H19IN4O2: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed in anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions). The reaction conditions vary depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce an oxidized derivative of This compound , while reduction may yield a reduced form of the compound.
Wissenschaftliche Forschungsanwendungen
C12H19IN4O2: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of C12H19IN4O2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
C12H19IN4O2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. For example:
C12H19NO2: A compound with a similar carbon and hydrogen framework but different functional groups.
C12H19N4O2: A compound with a similar nitrogen and oxygen content but lacking iodine.
This compound .
Eigenschaften
Molekularformel |
C12H19IN4O2 |
|---|---|
Molekulargewicht |
378.21 g/mol |
IUPAC-Name |
trimethyl-[2-[[6-[(E)-oxidoiminomethyl]pyridine-3-carbonyl]amino]ethyl]azanium;hydroiodide |
InChI |
InChI=1S/C12H18N4O2.HI/c1-16(2,3)7-6-13-12(17)10-4-5-11(9-15-18)14-8-10;/h4-5,8-9H,6-7H2,1-3H3,(H-,13,14,17,18);1H |
InChI-Schlüssel |
NMZKZUAWDAJEDI-UHFFFAOYSA-N |
Isomerische SMILES |
C[N+](C)(C)CCNC(=O)C1=CN=C(C=C1)/C=N/[O-].I |
Kanonische SMILES |
C[N+](C)(C)CCNC(=O)C1=CN=C(C=C1)C=N[O-].I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


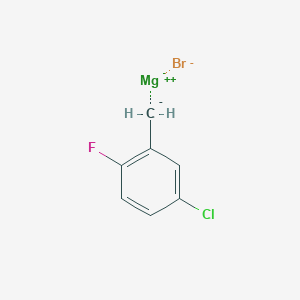
![(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12632439.png)

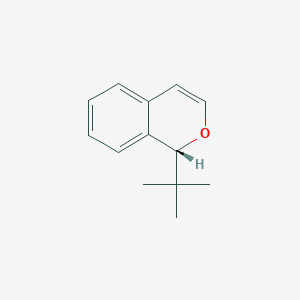
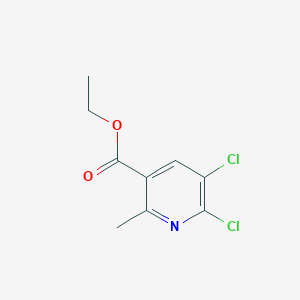
![chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide](/img/structure/B12632461.png)
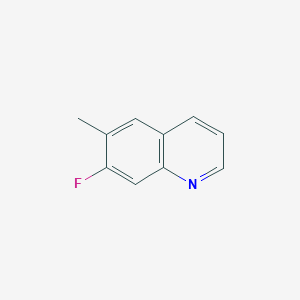

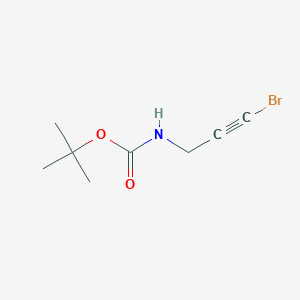
![2,7-bis(diphenylphosphoryl)-9-[4-(N,N-diphenylamino)phenyl]-9-phenylfluorene](/img/structure/B12632469.png)
![1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine](/img/structure/B12632476.png)
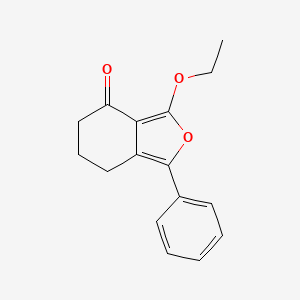
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12632488.png)
